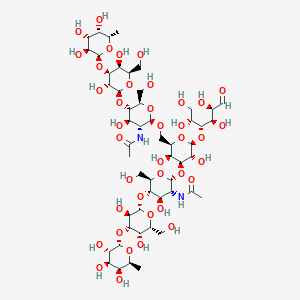
1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzenetricarboxylic acids are a hybrid of both phthalates and terephthalates . They have been gaining popularity for use as traditional phthalates become more regulated .
Synthesis Analysis
1,2,4-Benzenetricarboxylic acid can be synthesized from 1,2,4-Trimethylbenzene . It is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . It can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .Molecular Structure Analysis
The molecular formula of 1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester is C25H37O6 . The molecular weight is 433.6 g/mol . The structure is quite flexible, which disallows conformer generation .Chemical Reactions Analysis
1,2,4-Benzenetricarboxylic acid is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . It can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .Physical and Chemical Properties Analysis
1,2,4-Benzenetricarboxylic acid is colorless crystals . It is partially soluble in DMF and alcohol, insoluble in benzene and carbon disulfide, and slightly soluble in water .Orientations Futures
As traditional phthalates become more regulated for use, 1,2,4-Benzenetricarboxylic acids are gaining popularity . Their use in the synthesis of metal-organic frameworks (MOFs) and Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence suggests potential future applications in materials science and nanotechnology.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,2,4-Benzenetricarboxylic acid, 1,4-bis(2-ethylhexyl) ester can be achieved through the esterification of 1,2,4-Benzenetricarboxylic acid with 2-ethylhexanol using a catalytic amount of sulfuric acid as a catalyst. The reaction can be carried out under reflux conditions and the product can be purified through recrystallization.", "Starting Materials": [ "1,2,4-Benzenetricarboxylic acid", "2-ethylhexanol", "Sulfuric acid" ], "Reaction": [ { "Step 1": "Add 1,2,4-Benzenetricarboxylic acid (10 mmol) and 2-ethylhexanol (20 mmol) to a round-bottom flask equipped with a reflux condenser.", "Step 2": "Add a catalytic amount of sulfuric acid (0.1 mmol) to the reaction mixture.", "Step 3": "Heat the reaction mixture under reflux for 6 hours.", "Step 4": "Allow the reaction mixture to cool down to room temperature.", "Step 5": "Add the reaction mixture to a separating funnel and separate the organic layer.", "Step 6": "Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "Step 7": "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8": "Purify the crude product through recrystallization using a suitable solvent." } ] } | |
Numéro CAS |
63468-10-0 |
Formule moléculaire |
C25H38O6 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2,5-bis(2-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(22(15-20)23(26)27)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
Clé InChI |
CFCHQZCFLSDQKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)[O-] |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)




![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)
![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)
